molecular formula C14H15BrN2O3S B10878653 Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10878653
M. Wt: 371.25 g/mol
InChI Key: WOMLQRHGMNECKX-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a brominated phenyl group, a hydroxyl group, and a thioxo group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of a brominated phenol derivative under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product yield. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an oxo group instead of a thioxo group.

    6-(5-bromo-2-hydroxyphenyl)-5-cyano-4-hydroxy-2-mercaptopyrimidine: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 295362-41-3) is a compound belonging to the class of tetrahydropyrimidines. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H15BrN2O2SC_{14}H_{15}BrN_2O_2S with a molecular weight of 355.25 g/mol. The compound features a thioxo group and a bromo-substituted phenolic moiety that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Topoisomerase Inhibition : The compound has been evaluated for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibitors of this enzyme are known to induce apoptosis in cancer cells. A study indicated that derivatives similar to this compound exhibited significant inhibitory effects on topoisomerase IIα activity, suggesting a mechanism for anticancer action .
  • Cell Viability Assays : In vitro assays using various cancer cell lines (e.g., MCF-7, HeLa) revealed that the compound induces cell cycle arrest and apoptosis. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against these cancer cell lines .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-715Topoisomerase II inhibition
HeLa12Induction of apoptosis
A54918Cell cycle arrest

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • In Vitro Testing : The compound has shown activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, indicating moderate antibacterial efficacy .

Table 2: Antibacterial Activity Summary

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects:

  • Cytokine Inhibition : Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

A notable case study involved evaluating the compound's effects in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptotic cells in tumor tissues treated with the compound .

Properties

Molecular Formula

C14H15BrN2O3S

Molecular Weight

371.25 g/mol

IUPAC Name

ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H15BrN2O3S/c1-3-20-13(19)11-7(2)16-14(21)17-12(11)9-6-8(15)4-5-10(9)18/h4-6,12,18H,3H2,1-2H3,(H2,16,17,21)

InChI Key

WOMLQRHGMNECKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC(=C2)Br)O)C

Origin of Product

United States

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